3-Benzylsulfinylpropane-1,2-diol
Description
3-Benzylsulfinylpropane-1,2-diol is a diol derivative featuring a benzylsulfinyl (C₆H₅CH₂SO-) substituent on a propane-1,2-diol backbone. Instead, comparisons will focus on structurally related diols from the evidence: 3-phenylpropane-1,2-diol (benzyl glycol, CAS 17131-14-5) and 3-(benzhydryloxy)propane-1,2-diol (CAS 19574-66-4) .
Properties
CAS No. |
88738-56-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-benzylsulfinylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O3S/c11-6-10(12)8-14(13)7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
GVMLOYIYEJONTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfinylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with propane-1,2-diol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Benzylsulfinylpropane-1,2-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfinylpropane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the diol can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Ester and ether derivatives
Scientific Research Applications
3-Benzylsulfinylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylsulfinylpropane-1,2-diol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the diol moiety can form hydrogen bonds with biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key differences in substituents, molecular weight, and polarity:
Key Observations :
- Substituent Bulk : The benzhydryloxy group in 3-(benzhydryloxy)propane-1,2-diol introduces significant steric hindrance compared to the benzyl group in 3-phenylpropane-1,2-diol. A benzylsulfinyl group would likely occupy an intermediate steric profile but add polarity due to the sulfinyl moiety (S=O) .
3-Phenylpropane-1,2-diol (Benzyl Glycol)
- Synthesis : Typically synthesized via benzylation of propane-1,2-diol derivatives or catalytic hydrogenation of benzyl-protected epoxides .
- Applications : Used as a solvent or intermediate in organic synthesis. Its low molecular weight and simplicity make it suitable for small-scale reactions.
3-(Benzhydryloxy)propane-1,2-diol
- Synthesis : Likely involves benzhydryl ether formation through nucleophilic substitution or coupling reactions. The bulky benzhydryl group may require protective-group strategies to avoid steric interference .
- Applications: Acts as a reference standard in pharmaceutical quality control (e.g., for Diphenoxylate Hydrochloride) due to its stability and defined impurity profile .
Hypothetical: 3-Benzylsulfinylpropane-1,2-diol
- Synthesis : Could be synthesized via oxidation of 3-benzylthiopropane-1,2-diol (thioether precursor) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
- Function : The sulfinyl group’s chirality (if present) could enable applications in asymmetric catalysis or as a chiral building block in drug development.
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